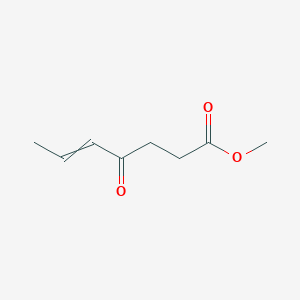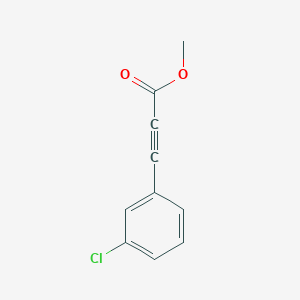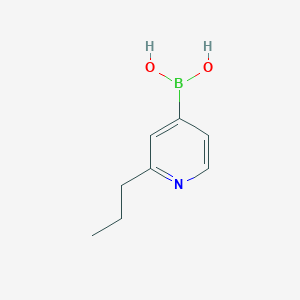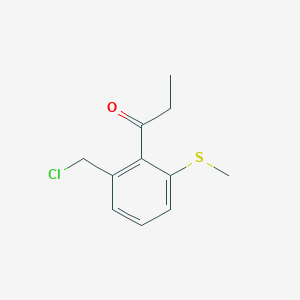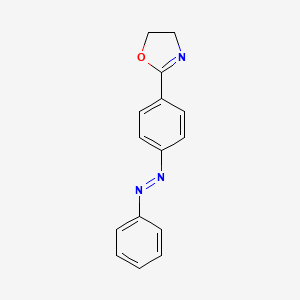
2-(p-Phenylazophenyl)-2-oxazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazole, 4,5-dihydro-2-[4-(2-phenyldiazenyl)phenyl]- is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the broader class of oxazoles, which are known for their significant biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives, including Oxazole, 4,5-dihydro-2-[4-(2-phenyldiazenyl)phenyl]-, often involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, or diethylaminosulfur trifluoride (DAST) . The reaction typically occurs at elevated temperatures (70–90 °C) and may involve in-line quenching to ensure safety and purity .
Industrial Production Methods
Industrial production of oxazole derivatives can utilize flow synthesis techniques, which offer advantages in terms of safety and efficiency. For example, the use of manganese dioxide in a packed reactor allows for the continuous production of oxazoles from oxazolines . This method minimizes the risk of blockages and ensures a high yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxazole, 4,5-dihydro-2-[4-(2-phenyldiazenyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Reduction: Reduction reactions can modify the phenyldiazenyl group, potentially altering the compound’s properties.
Substitution: Electrophilic aromatic substitution can occur at the phenyl rings, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, bromotrichloromethane, and CuBr2/DBU.
Reducing Agents: Common reducing agents include hydrogen gas and metal catalysts.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are frequently used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding oxazole, while substitution reactions can introduce various functional groups onto the phenyl rings .
Wissenschaftliche Forschungsanwendungen
Oxazole, 4,5-dihydro-2-[4-(2-phenyldiazenyl)phenyl]- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Oxazole, 4,5-dihydro-2-[4-(2-phenyldiazenyl)phenyl]- involves its interaction with biological targets through non-covalent interactions. The compound can bind to enzymes and receptors, affecting their activity and leading to various biological effects . The specific pathways involved depend on the target and the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazole: Similar in structure but with the nitrogen and oxygen atoms in different positions.
Oxadiazole: Contains an additional nitrogen atom in the ring.
Thiazole: Contains a sulfur atom instead of oxygen.
Uniqueness
Oxazole, 4,5-dihydro-2-[4-(2-phenyldiazenyl)phenyl]- is unique due to the presence of the phenyldiazenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
101932-42-7 |
|---|---|
Molekularformel |
C15H13N3O |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
[4-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]-phenyldiazene |
InChI |
InChI=1S/C15H13N3O/c1-2-4-13(5-3-1)17-18-14-8-6-12(7-9-14)15-16-10-11-19-15/h1-9H,10-11H2 |
InChI-Schlüssel |
KNELIOTUPCHJCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=N1)C2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



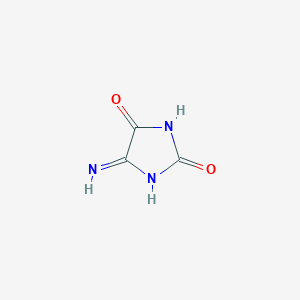
![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile](/img/structure/B14075092.png)

![Tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B14075109.png)
![6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-8-(piperidin-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14075126.png)

